3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide
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Overview
Description
3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide is a compound that features a tetrazole ring, an adamantane core, and a carboxamide group. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, often used in drug design to enhance the pharmacokinetic properties of compounds .
Preparation Methods
The synthesis of 3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the adamantane core. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst . For instance, the synthesis might involve reacting 1-adamantane carboxylic acid chloride with 5-aminotetrazole under suitable conditions to form the desired compound . Industrial production methods would likely involve optimization of these reactions for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Common reagents for these reactions include sodium azide for tetrazole formation, various nucleophiles for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: Due to its tetrazole ring, it can act as a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Material Science: The compound’s stability and rigidity make it suitable for use in the development of new materials with specific mechanical properties.
Agriculture: Tetrazole derivatives have been explored for their potential use as growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This interaction can modulate the activity of these proteins, leading to various biological effects . The adamantane core enhances the compound’s stability and helps it penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and adamantane-based molecules. For example:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with high nitrogen content and energetic properties.
1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane: A compound with multiple tetrazole rings attached to an adamantane core, used in coordination chemistry.
The uniqueness of 3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide lies in its combination of a tetrazole ring and an adamantane core, which provides a balance of biological activity and stability .
Properties
IUPAC Name |
3-chloro-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O/c13-12-4-7-1-8(5-12)3-11(2-7,6-12)9(19)14-10-15-17-18-16-10/h7-8H,1-6H2,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTDHZHHFJZXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NC4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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